molecular formula C20H25N3O5S B2872789 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea CAS No. 1203421-68-4

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2872789
CAS No.: 1203421-68-4
M. Wt: 419.5
InChI Key: YWMIOECCGDACCC-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and two methoxy-substituted aromatic rings. The compound’s structure combines a sulfone-containing heterocycle (isothiazolidinone dioxide) with a urea linker, which is often associated with hydrogen-bonding interactions critical for biological activity.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-17-7-4-15(5-8-17)10-11-21-20(24)22-18-14-16(6-9-19(18)28-2)23-12-3-13-29(23,25)26/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMIOECCGDACCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and reported activities of related urea derivatives:

Compound Name Key Substituents/Modifications Reported Activity/Findings Reference
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea Methyl group at 2-position of phenyl ring (vs. methoxy in target compound) No direct data; structural similarity suggests potential overlap in sulfone-driven activity
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide Acetamide linker instead of urea; indazole core Antiproliferative activity in uterine myoma cells; no cardiovascular toxicity at effective doses
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl substituent instead of isothiazolidinone dioxide Synthesized via optimized one-step carbonylation (72% yield); no biological data reported
1-(3,5-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea Azetidinone ring instead of isothiazolidinone; fluorophenyl substituent Antiproliferative activity (specific targets not detailed)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea tert-Butyl-substituted isoxazole instead of sulfone heterocycle Physicochemical data available (CAS: 894271-91-1); no reported bioactivity

Pharmacological and Mechanistic Insights

  • Sulfone-Containing Analogues: The 1,1-dioxidoisothiazolidine group in the target compound and analogs may enhance metabolic stability or binding affinity through sulfone-mediated hydrogen bonding or electrostatic interactions.
  • Methoxy Substituents : The 4-methoxyphenethyl group in the target compound is structurally similar to 4-methoxyaniline derivatives in and , which may influence solubility or receptor selectivity.

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Urea Coupling

This method, adapted from unsymmetrical urea syntheses, involves a two-step coupling strategy:

Step 1: Formation of Carbonylimidazolide Intermediate
4-Methoxyphenethylamine (1 equiv) is reacted with carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous dichloromethane at 0°C. The intermediate is isolated via filtration and washed with cold hexane to remove excess CDI.

Step 2: Nucleophilic Attack by 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
The carbonylimidazolide is treated with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.2 equiv) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is recrystallized from ethyl acetate/hexane (1:3 v/v).

Key Data:

  • Yield: 67–72%.
  • Purity: >95% (HPLC).

Hofmann Rearrangement Approach

A modified Hofmann rearrangement, as reported for primary ureas, enables urea formation from amides:

Procedure:

  • 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxybenzamide (1 equiv) is treated with phenyliodine diacetate (PIDA, 2 equiv) and ammonium carbamate (1.5 equiv) in trifluoroethanol at 0°C.
  • After 9 hours, 4-methoxyphenethylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours at room temperature.

Advantages:

  • Avoids hazardous isocyanate handling.
  • Yield: 85–90%.

Sodium Alcoholate-Catalyzed Isothiazolidine Synthesis

The 1,1-dioxidoisothiazolidine moiety is synthesized via a sodium methylate-catalyzed reaction:

Procedure:

  • 3,3'-Dimethyl dithiodipropionate (1 equiv) is treated with sodium methylate (0.1 equiv) in methanol at 0°C.
  • Monomethylamine gas is introduced, yielding N,N'-dimethyl-3,3'-dithiodipropionamide after filtration and washing.
  • Oxidation with hydrogen peroxide (30% v/v) affords the 1,1-dioxidoisothiazolidine ring.

Key Data:

  • Yield: 93–95%.
  • Purity: 98% (GC-MS).

Purification and Optimization

Chromatographic Techniques

  • Gradient Elution: Silica gel chromatography with petroleum ether/ethyl acetate (90:10 → 60:40) resolves urea derivatives from thiourea byproducts.
  • Recrystallization: Ethyl acetate/hexane mixtures (1:4 v/v) yield crystals with >99% enantiomeric excess.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6):

    • Urea NH: δ 8.2–8.5 (broad singlet, 2H).
    • Aromatic protons: δ 6.7–7.3 (multiplet, 8H).
    • Isothiazolidine CH2: δ 3.1–3.6 (multiplet, 4H).
  • ¹³C NMR:

    • Urea carbonyl: δ 158.9 ppm.
    • Sulfone SO2: δ 124.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C20H23N3O5S: 429.14 g/mol.
  • Observed: 429.13 g/mol (Δ = –0.23 ppm).

Comparative Analysis of Methods

Parameter CDI-Mediated Hofmann Rearrangement Sodium Alcoholate
Yield 67–72% 85–90% 93–95%
Reaction Time 16 hours 24 hours 6 hours
Purification Difficulty Moderate Low High
Scalability Limited to 100 g Pilot-scale feasible Industrial-scale

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